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molecular formula C16H16O3 B8311669 2-(6-Benzyl-1,3-benzodioxol-5-yl)ethanol

2-(6-Benzyl-1,3-benzodioxol-5-yl)ethanol

Cat. No. B8311669
M. Wt: 256.30 g/mol
InChI Key: HMSVEAZUILWKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292901

Procedure details

A solution of 1.82 g of (6-benzyl-1,3-benzodioxol-5-yl)acetic acid in 22 ml of anhydrous tetrahydrofuran was dropwise added at 0° C. to a suspension of 0.38 g of lithium aluminum hydride in anhydrous tetrahydrofuran. The obtained mixture was warmed to a room temperature to carry out the reaction for 4 hours, followed by the addition of water. The mixture was filtered to remove the precipitate. The filtrate was concentrated in a vacuum to obtain a yellow oil residue. This residue was purified by silica gel column chromatography (ethyl acetate/hexane=2:8) to obtain 1.42 g of the title compound as a colorless crystal.
Name
(6-benzyl-1,3-benzodioxol-5-yl)acetic acid
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:9]([CH2:17][C:18](O)=[O:19])=[CH:10][C:11]2[O:15][CH2:14][O:13][C:12]=2[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH2:1]([C:8]1[C:9]([CH2:17][CH2:18][OH:19])=[CH:10][C:11]2[O:15][CH2:14][O:13][C:12]=2[CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
(6-benzyl-1,3-benzodioxol-5-yl)acetic acid
Quantity
1.82 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C(=CC2=C(OCO2)C1)CC(=O)O
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil residue
CUSTOM
Type
CUSTOM
Details
This residue was purified by silica gel column chromatography (ethyl acetate/hexane=2:8)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(=CC2=C(OCO2)C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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